

In-Depth Technical Guide to the Physicochemical Properties of (1-Methoxyethyl)benzene

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Compound of Interest

Compound Name: (1-Methoxyethyl)benzene

Cat. No.: B1620188

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Introduction

(1-Methoxyethyl)benzene, an aromatic ether, is a molecule of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties is fundamental for its application in research and drug development, informing aspects from reaction conditions and purification techniques to formulation and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **(1-Methoxyethyl)benzene**, detailed experimental protocols for its synthesis and property determination, and essential safety information.

Physicochemical Properties

The key physicochemical properties of **(1-Methoxyethyl)benzene** have been compiled from various sources and are summarized in the tables below. It is important to note that much of the available data pertains to the racemic mixture.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ O	--INVALID-LINK--
Molecular Weight	136.19 g/mol	--INVALID-LINK--
Appearance	Yellow to colorless liquid	--INVALID-LINK--
Boiling Point	160.4 °C at 760 mmHg	--INVALID-LINK--
77 °C at 53 Torr	--INVALID-LINK--	
Density	0.933 g/cm ³	--INVALID-LINK--
Refractive Index	1.49	--INVALID-LINK--
Flash Point	44 °C	--INVALID-LINK--
Vapor Pressure	3.1 mmHg at 25°C	--INVALID-LINK--

Table 2: Solubility and Partition Coefficient

Property	Value	Source(s)
Solubility in Water	Limited due to its hydrophobic aromatic nature.	--INVALID-LINK--
Solubility in Organic Solvents	Soluble in ethanol, acetone, and chloroform.	--INVALID-LINK--
XLogP3-AA (Computed)	2.1	--INVALID-LINK--

Table 3: Spectroscopic Data

Technique	Expected Features	Source(s)
^1H NMR	Signals for methyl protons (doublet), methine proton (quartet), methoxy protons (singlet), and aromatic protons (multiplets).	--INVALID-LINK--
^{13}C NMR	Distinct signals for the methyl, methine, methoxy, and aromatic carbons.	--INVALID-LINK--
Infrared (IR) Spectroscopy	Characteristic absorption bands for aromatic and aliphatic C-H stretching, C-O stretching of the ether linkage, and C=C stretching of the benzene ring. Aromatic rings typically show a C-H stretching absorption at 3030 cm^{-1} and peaks in the 1450 to 1600 cm^{-1} range. [1]	--INVALID-LINK--
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ is expected at m/z 120, corresponding to the molecular weight of the analogous compound, cumene. A base peak at m/z 105 is anticipated, resulting from the loss of a methyl group. Another significant fragment is the phenyl cation at m/z 77. [2]	--INVALID-LINK--

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of **(1-Methoxyethyl)benzene**. The following protocols provide methodologies for its synthesis and

the determination of its key physicochemical properties.

Synthesis of (S)-(1-Methoxyethyl)benzene via Williamson Ether Synthesis

This protocol details the synthesis of the enantiomerically pure (S)-(1-Methoxyethyl)benzene from (S)-1-phenylethanol.

Materials:

- (S)-1-phenylethanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH₃I)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Alkoxide Formation:** In a flame-dried round-bottom flask under an inert atmosphere, a suspension of sodium hydride (1.2 equivalents) in anhydrous THF is prepared. The suspension is cooled to 0 °C. A solution of (S)-1-phenylethanol (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the cessation of hydrogen gas evolution.
- **Methylation:** The resulting alkoxide solution is cooled back to 0 °C. Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.

- **Work-up and Purification:** The reaction is carefully quenched with a saturated aqueous solution of NH_4Cl . The mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure (S)-**(1-Methoxyethyl)benzene**.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath)

Procedure:

- A few milliliters of **(1-Methoxyethyl)benzene** are placed in a small test tube.
- A capillary tube, with its open end downwards, is placed inside the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is heated in a heating bath.
- As the liquid heats, a stream of bubbles will emerge from the capillary tube.
- The heating is discontinued, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

- Graduated cylinder or pycnometer
- Analytical balance

Procedure:

- The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.
- A known volume of **(1-Methoxyethyl)benzene** is added to the graduated cylinder or the pycnometer is filled.
- The mass of the container with the liquid is measured.
- The mass of the liquid is determined by subtraction.
- The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

An Abbe refractometer is commonly used for the precise measurement of the refractive index of liquids.

Materials:

- Abbe refractometer
- **(1-Methoxyethyl)benzene** sample
- Dropper

Procedure:

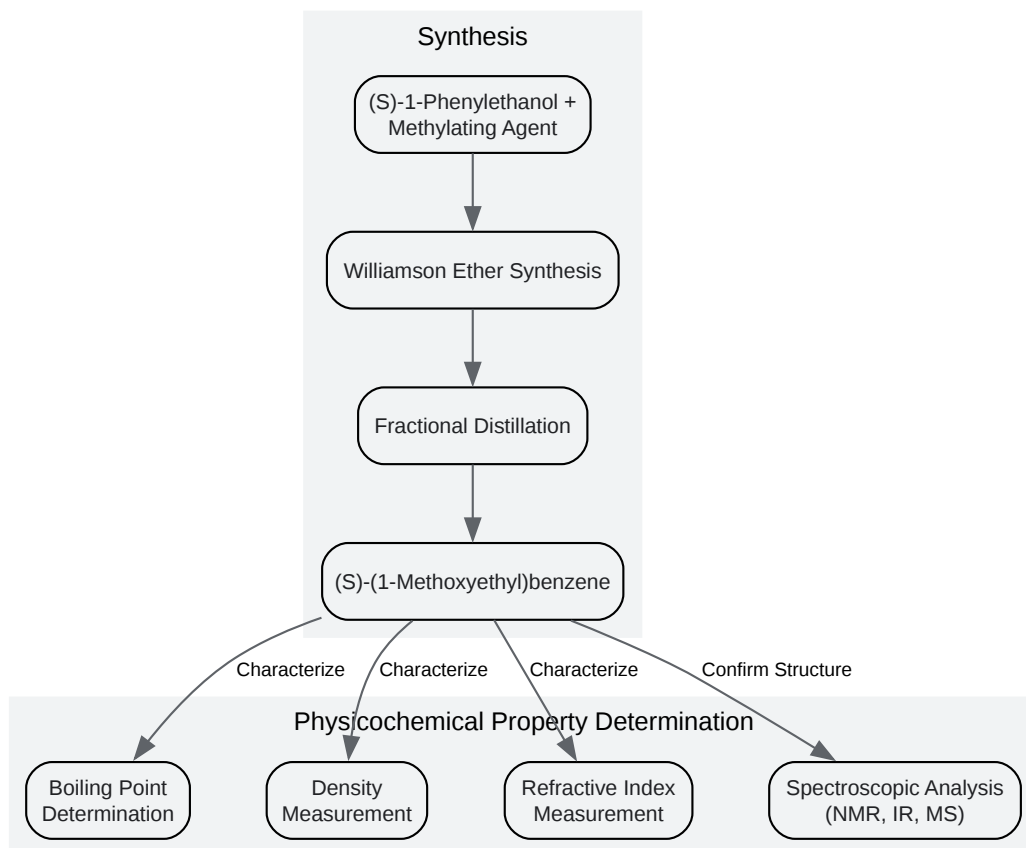
- The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
- A few drops of **(1-Methoxyethyl)benzene** are placed on the prism.
- The prism is closed, and the light source is adjusted to illuminate the field of view.
- The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualizations

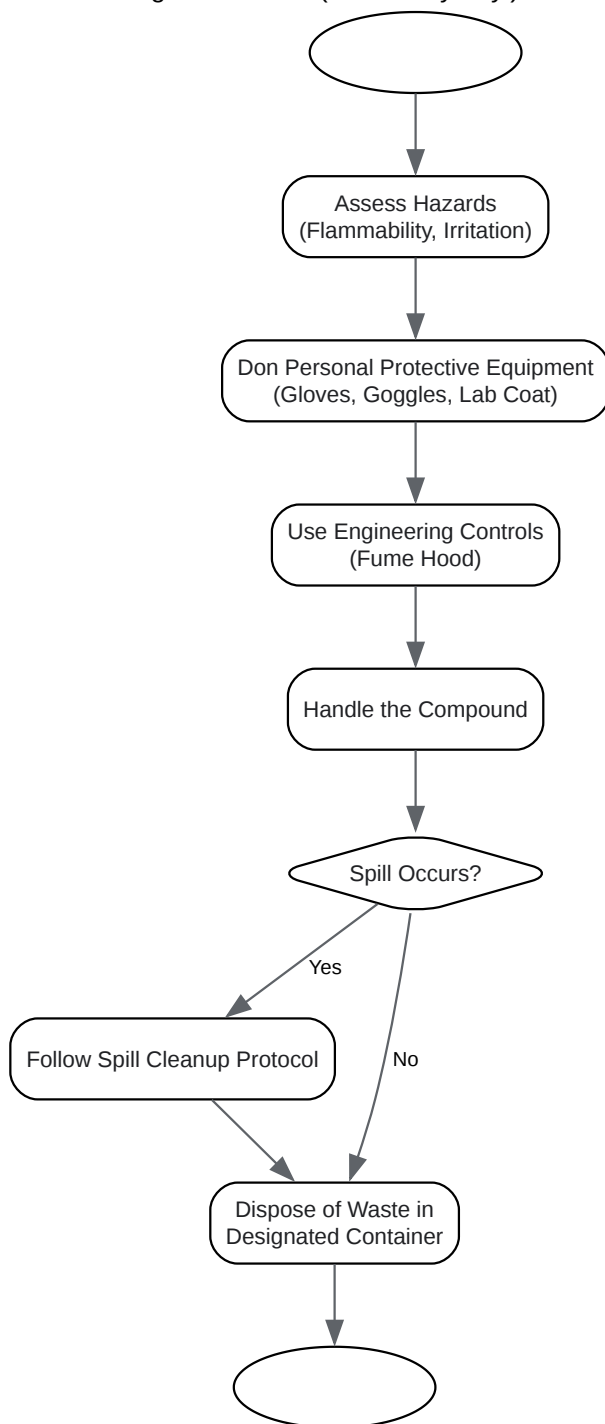
Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from the synthesis of **(1-Methoxyethyl)benzene** to the determination of its key physicochemical properties.

Workflow for Synthesis and Characterization of (1-Methoxyethyl)benzene



Safe Handling Protocol for (1-Methoxyethyl)benzene

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